

# Application Notes and Protocols for Leucrose as a Flavoring Agent

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## Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B8805515*

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## Introduction to Leucrose as a Flavoring Agent

**Leucrose**, a disaccharide and structural isomer of sucrose, presents a unique profile for use as a flavoring agent and sugar substitute in a variety of food products. Composed of glucose and fructose linked by an  $\alpha$ -1,5-glycosidic bond, it is naturally found in small quantities in honey and pollen. Commercially, it is produced through an enzymatic process involving sucrose and fructose.[1] **Leucrose** is characterized as a non-cariogenic and fully metabolizable carbohydrate.[2]

Its properties as a flavoring agent are primarily attributed to its sweetness, which is approximately half that of sucrose.[3] This reduced sweetness allows for its use in formulations where a less intense sweet taste is desired, or in combination with other sweeteners to achieve a specific flavor profile. Furthermore, its caloric value is approximately 2 kcal/g, lower than that of sucrose (4 kcal/g), making it a suitable ingredient for reduced-calorie food products.[4]

## Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of **leucrose** is essential for its effective application in food product development.

## Physicochemical Properties

Property	Value/Description	References
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	
Molar Mass	342.30 g/mol	
Glycosidic Linkage	α-1,5	
Caloric Value	~2 kcal/g	[4]
Hydrolysis	Slower hydrolysis rate compared to sucrose by α-glucosidase in the small intestine.	[3]
Non-cariogenic	Does not promote tooth decay.	[2]

## Sensory Profile

The sensory profile of a flavoring agent is a critical determinant of its application. While comprehensive quantitative sensory data for **leucrose** is limited, the following table summarizes its known attributes and provides a comparison with sucrose.

Sensory Attribute	Leucrose	Sucrose (for comparison)
Sweetness Intensity	Approximately 50% that of sucrose.	Standard reference for sweetness.
Flavor Profile	Primarily sweet. Further research is needed to fully characterize other flavor notes.	"Purely sweet" with no significant off-flavors.[5]
Off-Notes	Data not available. Evaluation for bitterness, metallic, or other off-notes is recommended.	Minimal to none.
Aftertaste	Data not available. Temporal profile analysis is recommended.	Clean, with a rapid onset and decay of sweetness.

## Application in Food Products

**Leucrose**'s properties make it a versatile ingredient in various food applications, particularly where sugar reduction and a clean flavor profile are desired.

### Beverages

Due to its good solubility and relatively clean sweetness profile, **leucrose** can be used in a variety of beverages, including carbonated soft drinks, juices, and dairy-based drinks. Its lower sweetness intensity compared to sucrose can be advantageous in creating products with a more balanced and less overpowering sweetness.

### Baked Goods

**Leucrose** can be incorporated into baked goods such as cookies, cakes, and pastries. Its contribution to browning through the Maillard reaction should be considered, as it is a reducing sugar. The extent of browning may differ from that of sucrose and other reducing sugars.[6] Its impact on texture and moisture retention will also need to be evaluated for each specific application.

### Confectionery

In confectionery products like hard candies and gummies, **leucrose** can be used to partially or fully replace sucrose. Its crystallization properties and impact on texture will be important formulation considerations.

## Experimental Protocols

The following protocols provide a framework for evaluating the performance of **leucrose** in food applications. These are general methodologies that should be adapted to the specific product and research objectives.

### Protocol for Sensory Evaluation of Leucrose in a Beverage Model System

Objective: To determine the quantitative sensory profile of **leucrose** in an aqueous solution compared to a sucrose control.

#### Materials:

- **Leucrose** (food grade)
- Sucrose (food grade)
- Deionized, filtered water
- Sensory evaluation booths with controlled lighting and temperature
- Coded tasting cups
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Computerized data collection system or paper ballots

#### Panelists:

- A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and scale the intensity of basic tastes and flavors.

#### Procedure:

- Sample Preparation:
  - Prepare stock solutions of **leucrose** and sucrose in deionized water.
  - From the stock solutions, prepare a series of concentrations for each sweetener. For example, prepare solutions of **leucrose** and sucrose that are equi-sweet based on the known relative sweetness (e.g., 10% **leucrose** and 5% sucrose). Also, prepare a range of concentrations to evaluate the dose-response for sweetness and other attributes.
- Training Session:
  - Familiarize panelists with the sensory attributes to be evaluated (e.g., sweetness, bitterness, metallic, aftertaste) and the rating scale to be used (e.g., a 15-point intensity scale where 0 = none and 15 = extremely intense).

- Provide reference standards for each attribute to anchor the scale.
- Evaluation Session:
  - Present the coded, randomized samples to the panelists in individual sensory booths.
  - Instruct panelists to evaluate each sample and rate the intensity of the predetermined sensory attributes.
  - Ensure panelists cleanse their palate with water and/or unsalted crackers between samples.
- Data Analysis:
  - Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between **leucrose** and sucrose and across different concentrations.

## Protocol for Stability Testing of Leucrose in an Acidic Beverage

Objective: To evaluate the chemical stability of **leucrose** in a model acidic beverage system under accelerated storage conditions.

Materials:

- **Leucrose**
- Citric acid
- Sodium benzoate (preservative)
- Deionized water
- pH meter
- Incubators set at various temperatures (e.g., 25°C, 35°C, 45°C)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis

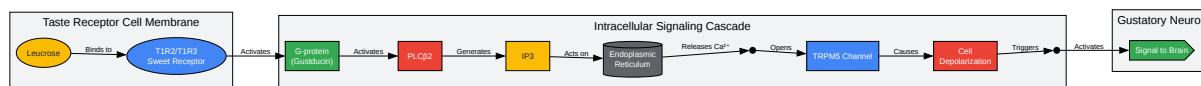
#### Procedure:

- Sample Preparation:
  - Prepare a model beverage solution containing a known concentration of **leucrose** (e.g., 10% w/v), citric acid to achieve a target pH (e.g., pH 3.0), and sodium benzoate (e.g., 0.05% w/v).
  - Dispense the solution into airtight, light-protected containers.
- Storage:
  - Store the samples in incubators at the different selected temperatures.
- Sampling and Analysis:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each storage temperature.
  - Analyze the concentration of **leucrose** in each sample using a validated HPLC method. The appearance of degradation products (glucose and fructose) can also be monitored.
- Data Analysis:
  - Plot the concentration of **leucrose** as a function of time for each temperature.
  - Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants ( $k$ ) for each temperature.
  - Use the Arrhenius equation to determine the activation energy ( $E_a$ ) for the degradation of **leucrose** and to predict its shelf-life at typical storage temperatures.

## Visualizations

### Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.

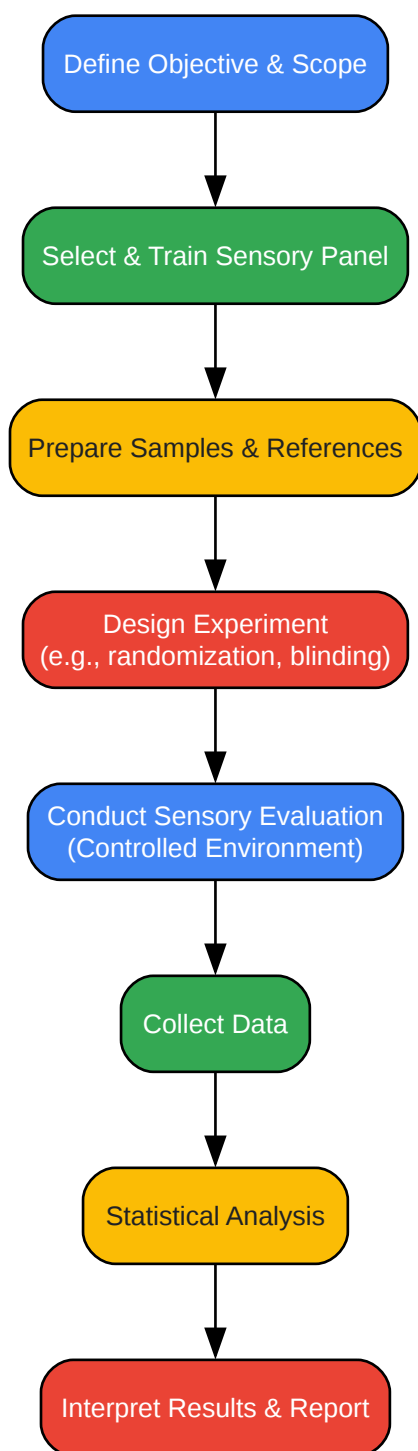


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Caption: Simplified diagram of the sweet taste signaling pathway initiated by **leucrose**.

## Experimental Workflow for Sensory Evaluation

A structured workflow is crucial for obtaining reliable and reproducible sensory data.



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Caption: General workflow for conducting a sensory evaluation of **leucrose**.

## Regulatory Status



As of the current knowledge, a specific Generally Recognized as Safe (GRAS) notification for **leucrose** has not been identified in the U.S. Food and Drug Administration (FDA) database. However, documents related to the labeling of sugars and sugar substitutes have acknowledged **leucrose** as a sucrose isomer and have cited its caloric value.[4] For commercial use in food products, it is imperative to verify the current regulatory status of **leucrose** in the target market.

## Conclusion and Future Research

**Leucrose** presents a promising alternative to sucrose with potential applications as a flavoring agent and sugar substitute. Its reduced sweetness, lower caloric content, and non-cariogenic nature are attractive properties for the development of healthier food options. However, further research is required to fully characterize its sensory profile, including potential off-notes and temporal dynamics. Comprehensive studies on its stability in various food matrices, its behavior during processing (e.g., Maillard reaction), and its interaction with other food components are also needed to optimize its use in food formulations. Establishing a clear regulatory status in key markets is also a critical step for its broader adoption by the food industry.

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